molecular formula C4H7NO4 B8319127 N-formyl-(S)-isoserine

N-formyl-(S)-isoserine

Cat. No.: B8319127
M. Wt: 133.10 g/mol
InChI Key: MGZKLMXORRUSMO-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-formyl-(S)-isoserine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a hydroxyl group, a formylamino group, and a carboxylic acid group attached to a central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-formyl-(S)-isoserine can be achieved through several methods. One common approach involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . Another method involves the traditional N-formylation of 3-(heteroaryl)alanine with a mixture of formic acid and acetic anhydride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of eco-friendly reagents and adherence to green chemistry principles are often emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-formyl-(S)-isoserine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the formylamino group to an amino group.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as amino acids, oxo acids, and substituted propanoic acids .

Scientific Research Applications

N-formyl-(S)-isoserine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-formyl-(S)-isoserine involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic processes, influencing the synthesis and degradation of various biomolecules. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in nucleophilic and electrophilic reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-formyl-(S)-isoserine is unique due to the presence of both a hydroxyl group and a formylamino group, which confer distinct chemical reactivity and biological activity compared to its analogs .

This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C4H7NO4

Molecular Weight

133.10 g/mol

IUPAC Name

(2S)-3-formamido-2-hydroxypropanoic acid

InChI

InChI=1S/C4H7NO4/c6-2-5-1-3(7)4(8)9/h2-3,7H,1H2,(H,5,6)(H,8,9)/t3-/m0/s1

InChI Key

MGZKLMXORRUSMO-VKHMYHEASA-N

Isomeric SMILES

C([C@@H](C(=O)O)O)NC=O

Canonical SMILES

C(C(C(=O)O)O)NC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.